
L-Leucine-d3(methyl-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine-d3(methyl-d3) is a stable isotope-labeled compound, specifically a deuterated form of L-Leucine. It is chemically known as (2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid. This compound is used extensively in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the methyl group. This isotopic labeling allows for detailed studies in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-d3(methyl-d3) typically involves the incorporation of deuterium into the L-Leucine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of L-Leucine-d3(methyl-d3) follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and high-yield deuterium incorporation. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucine-d3(methyl-d3) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Leucine-d3(methyl-d3) can produce keto acids, while reduction can yield deuterated alcohols.
Aplicaciones Científicas De Investigación
L-Leucine-d3(methyl-d3) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and utilization of leucine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of leucine-containing drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Mecanismo De Acción
The mechanism of action of L-Leucine-d3(methyl-d3) involves its incorporation into metabolic pathways where it acts similarly to non-deuterated L-Leucine. The presence of deuterium atoms, however, can alter the rate of certain biochemical reactions due to the kinetic isotope effect. This allows researchers to study the dynamics of metabolic processes and the role of leucine in protein synthesis and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucine: The non-deuterated form of L-Leucine.
L-Isoleucine-d3: Another deuterated amino acid with similar applications.
L-Valine-d3: A deuterated form of L-Valine, used in similar research contexts.
Uniqueness
L-Leucine-d3(methyl-d3) is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium atoms allows for more precise measurements and analyses in various scientific fields, making it a valuable tool for researchers.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
134.19 g/mol |
Nombre IUPAC |
2-amino-5,5,5-trideuterio-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3 |
Clave InChI |
ROHFNLRQFUQHCH-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C)CC(C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphinyl]acetate]](/img/structure/B14795661.png)
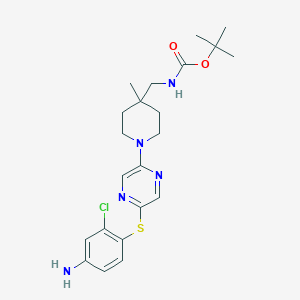
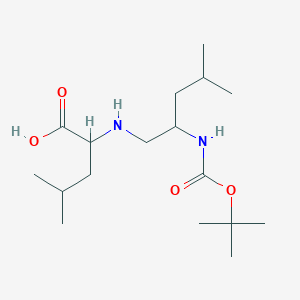
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)

![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)

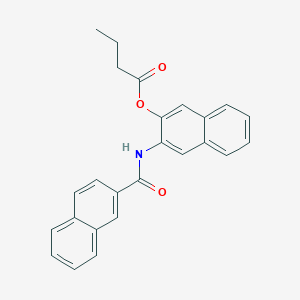
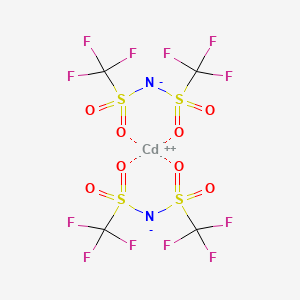
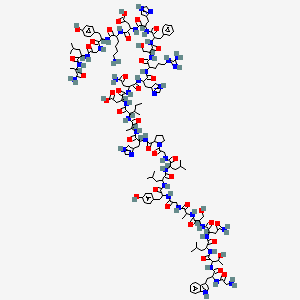
![(E)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B14795730.png)
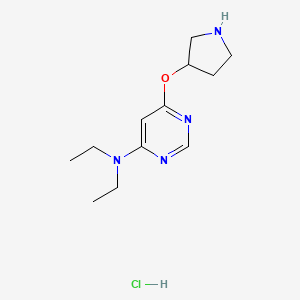
![6-Methoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14795736.png)

